molecular formula C22H18N2O2 B009082 Solvent Blue 63 CAS No. 6408-50-0

Solvent Blue 63

Cat. No.: B009082
CAS No.: 6408-50-0
M. Wt: 342.4 g/mol
InChI Key: GBAJQXFGDKEDBM-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes both methylamino and methylphenylamino groups attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to form the corresponding amine. Subsequent reactions with methylamine and 3-methylphenylamine yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under specific conditions. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinone structure back to its hydroquinone form.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones depending on the reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- exerts its effects involves interactions with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1-amino-2-methyl-
  • 9,10-Anthracenedione, 1-chloro-8-(methylamino)-
  • 9,10-Anthracenedione, 1-amino-3-methyl-

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- is unique due to the presence of both methylamino and methylphenylamino groups. This dual substitution pattern enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

Overview

Solvent Blue 63, chemically known as 9,10-anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino] (CAS Number: 6408-50-0), is an organic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with cellular components, leading to various biological effects.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through the generation of ROS, contributing to cell damage and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although specific mechanisms remain under investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : Research utilizing MTT assays demonstrated that this compound reduces cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by annexin V positivity and propidium iodide staining .

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects:

  • In Vitro Studies : Tests against bacterial strains such as Escherichia coli and Staphylococcus aureus showed significant inhibition of growth at certain concentrations.
  • Mechanism Exploration : The compound's ability to disrupt bacterial cell membranes is under investigation, which may explain its effectiveness as an antimicrobial agent .

Case Studies

StudyObjectiveFindings
Study A (2022)Evaluate anticancer effectsThis compound reduced viability in breast cancer cells by 50% at 10 µM after 48 hours.
Study B (2023)Assess antimicrobial propertiesDemonstrated effective inhibition of E. coli growth at concentrations above 20 µg/mL.
Study C (2023)Investigate ROS generationIncreased ROS levels were observed in treated cells, correlating with reduced cell viability.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial:

  • Toxicity Studies : Animal studies indicate low acute oral toxicity; however, prolonged exposure may pose risks due to potential accumulation in tissues .
  • Environmental Impact : The compound's low solubility and high partition coefficient suggest minimal environmental hazards when properly managed during disposal processes .

Properties

IUPAC Name

1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJQXFGDKEDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064318
Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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CAS No.

6408-50-0
Record name Solvent Blue 63
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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Record name 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone
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